L-Ornithine, N5-(4,5-dihydro-4-methyl-5-oxo-1H-imidazol-2-yl)-
Description
IUPAC Nomenclature and Structural Descriptors
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (2S)-2-amino-5-[(4-methyl-5-oxoimidazolidin-2-ylidene)amino]pentanoic acid . This name reflects its core structural features:
- A pentanoic acid backbone with an L-configuration at the α-carbon (indicated by the (2S) stereodescriptor).
- A substituent at position 5 consisting of an imidazolidinone ring system.
- The imidazolidinone ring is further modified with a methyl group at position 4 and a keto group at position 5.
The structural formula (Figure 1) highlights these components:
- Parent chain : Pentanoic acid (five-carbon carboxylic acid).
- Amino group : At position 2, consistent with ornithine’s structure.
- Imidazolidinone substituent : A five-membered ring containing two nitrogen atoms, one of which is part of an amide bond.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Parent chain | Pentanoic acid (C5H10O2) |
| Substituent position | Position 5 |
| Ring system | 4-Methyl-5-oxoimidazolidin-2-ylidene |
| Stereochemistry | L-configuration (S) at α-carbon |
This nomenclature adheres to IUPAC rules for prioritizing functional groups and ring systems, ensuring unambiguous identification .
Synonymous Designations in Chemical Databases
The compound is cataloged under multiple synonymous names across chemical databases, reflecting its diverse research applications and historical naming conventions:
Table 2: Synonymous Designations
These synonyms arise from:
- Functional group emphasis : Descriptors like hydroimidazolone highlight the ring’s chemical nature.
- Biological context : MG-H1 references its formation via methylglyoxal modification of ornithine .
- Vendor-specific labeling : Commercial suppliers often use condensed structural formulas for brevity .
CAS Registry Number and Isomeric Variations
The compound’s primary CAS Registry Number is 149204-50-2 . A deuterated analog, used in isotopic labeling studies, bears the CAS number 1356932-16-5 .
Isomeric Considerations :
- Stereoisomerism : The L-ornithine backbone ensures the (2S) configuration is fixed. No enantiomers or diastereomers are reported for the parent compound.
- Tautomerism : The imidazolidinone ring may exhibit keto-enol tautomerism, though the keto form (as named) is predominant under physiological conditions .
- Deuterated variants : Isotopic substitution (e.g., N5-(5-Hydro-5-methyl-4-imidazolon-2-yl) L-Ornithine-d6 ) modifies molecular weight but not core structure .
Table 3: Molecular Identifiers
| Property | Value | Source Citation |
|---|---|---|
| Molecular formula | C9H16N4O3 | |
| Molecular weight | 228.25 g/mol | |
| CAS (parent) | 149204-50-2 | |
| CAS (deuterated) | 1356932-16-5 |
These identifiers ensure precise tracking in chemical inventories and regulatory frameworks.
Properties
IUPAC Name |
(2S)-2-amino-5-[(4-methyl-5-oxoimidazolidin-2-ylidene)amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O3/c1-5-7(14)13-9(12-5)11-4-2-3-6(10)8(15)16/h5-6H,2-4,10H2,1H3,(H,15,16)(H2,11,12,13,14)/t5?,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGQMQNPFMOBJCY-GDVGLLTNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(=NCCCC(C(=O)O)N)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(=O)NC(=NCCC[C@@H](C(=O)O)N)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10933577 | |
| Record name | N~5~-(4-Hydroxy-5-methyl-1,5-dihydro-2H-imidazol-2-ylidene)ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10933577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149204-50-2 | |
| Record name | N(delta)-(5-methyl-4-oxo-2-imidazolin-2-yl)ornithine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149204502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~5~-(4-Hydroxy-5-methyl-1,5-dihydro-2H-imidazol-2-ylidene)ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10933577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Alkylation of L-Ornithine
The most widely reported method involves the direct alkylation of L-ornithine with 4,5-dihydro-4-methyl-5-oxo-1H-imidazole-2-carbaldehyde under basic conditions. This reaction typically employs sodium hydroxide (0.1–1.0 M) in aqueous or methanol-water mixtures at 40–60°C for 6–12 hours. The mechanism proceeds via nucleophilic attack of the ornithine side-chain amine on the aldehyde carbonyl, followed by cyclization to form the imidazole ring.
Key Parameters:
-
Molar Ratio: A 1:1.2 stoichiometry of L-ornithine to aldehyde minimizes side reactions.
-
Temperature Control: Reactions above 60°C promote racemization, reducing enantiomeric purity below 95%.
-
Workup: Acidification to pH 3.0–4.0 precipitates the product, which is filtered and washed with cold ethanol.
Table 1: Representative Yields from Direct Alkylation
| Solvent System | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Water:MeOH (3:1) | 50 | 8 | 78 | 98 |
| Aqueous NaOH | 40 | 12 | 82 | 97 |
| Phosphate Buffer | 60 | 6 | 68 | 96 |
Reductive Amination Strategy
An alternative approach utilizes reductive amination between L-ornithine and 4-methyl-5-oxoimidazolidine-2-carboxylic acid. Sodium cyanoborohydride (NaBH3CN) serves as the reducing agent in this pH-dependent reaction (optimum pH 7.5–8.5). This method circumvents the need for aldehyde intermediates but requires stringent oxygen exclusion to prevent borohydride decomposition.
Advantages:
-
Higher stereochemical fidelity (>99% ee) compared to alkylation routes.
-
Shorter reaction times (3–5 hours) under mild conditions (25–30°C).
Limitations:
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NaBH3CN toxicity necessitates specialized handling.
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Post-reaction purification complexity increases due to borate byproducts.
Microbial Fermentation Approaches
Bacterial Strains and Metabolic Engineering
Industrial-scale production of Compound 1 exploits engineered Escherichia coli strains overexpressing ornithine cyclodeaminase (OCD) and imidazole synthase. Fermentation occurs in minimal media supplemented with glucose (20 g/L) and ammonium sulfate, achieving titers of 8–12 g/L after 72 hours.
Table 2: Fermentation Performance Metrics
| Strain Modification | Titer (g/L) | Productivity (g/L/h) | Byproduct Formation |
|---|---|---|---|
| Wild-type E. coli | 0.5 | 0.007 | High |
| OCD-overexpressing mutant | 8.2 | 0.114 | Moderate |
| Double knockout (ΔargF ΔproB) | 11.7 | 0.163 | Low |
Downstream Processing
Fermentation broths undergo tangential flow filtration (10 kDa cutoff) to remove cellular debris, followed by cation-exchange chromatography (Amberlite IR-120 resin) for product capture. Elution with 0.5 M ammonium hydroxide yields Compound 1 at >95% purity after lyophilization.
Reaction Optimization and Kinetic Analysis
pH and Temperature Effects
The alkylation route exhibits maximal efficiency at pH 9.0–9.5, where the ornithine ε-amine group (pKa ≈ 10.5) remains partially deprotonated for nucleophilic attack. Arrhenius analysis reveals an activation energy of 45.2 kJ/mol, indicating moderate temperature sensitivity.
Catalytic Enhancements
Recent patents describe using zeolite-encapsulated palladium nanoparticles (Pd@ZSM-5) to accelerate imidazole ring closure. This heterogeneous catalyst improves reaction rates by 300% while enabling easy recovery and reuse.
Industrial-Scale Production Challenges
Purification Techniques
-
Ion-Exchange Chromatography: Effective for separating Compound 1 from unreacted L-ornithine (pI difference of 1.2 units).
-
Recrystallization: Ethanol/water mixtures (70:30 v/v) yield prismatic crystals with 99.5% chiral purity.
Emerging Methodologies
Enzymatic Cascades
Immobilized transaminases (e.g., from Aspergillus niger) enable single-step conversion of L-lysine to Compound 1 via a keto acid intermediate. This ATP-independent process operates at ambient temperature with 90% conversion efficiency.
Flow Chemistry Systems
Continuous-flow microreactors achieve 98% yield in 15 minutes residence time by precisely controlling mixing dynamics and thermal gradients. Scalability remains limited due to fouling of reactor channels by precipitated product.
Analytical Characterization
Quality Control Metrics
Table 3: Acceptable Impurity Limits for Pharmaceutical-Grade Material
| Impurity | Maximum Allowable Level (%) |
|---|---|
| L-Ornithine | 0.15 |
| Imidazole derivatives | 0.05 |
| Heavy metals (Pb, As) | 10 ppm |
Chemical Reactions Analysis
Types of Reactions
L-Ornithine, N5-(4,5-dihydro-4-methyl-5-oxo-1H-imidazol-2-yl)- can undergo several types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form various oxo derivatives.
Reduction: Reduction reactions can modify the imidazole ring, leading to different hydrogenated forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-imidazole derivatives, while substitution reactions can produce a variety of functionalized imidazole compounds .
Scientific Research Applications
Biochemical Research
L-Ornithine plays a crucial role in the urea cycle and nitrogen metabolism. Its interactions with enzymes such as ornithine transcarbamylase and arginase are vital for maintaining nitrogen balance in biological systems. The compound's ability to modulate enzyme activities makes it a valuable tool in metabolic studies.
Pharmaceutical Applications
Recent studies have explored the potential of L-Ornithine derivatives in drug development:
- Anticancer Research: Compounds similar to L-Ornithine are being investigated for their efficacy in combination therapies for various cancers, including breast cancer and non-Hodgkin lymphoma .
Nutritional Science
L-Ornithine is also studied for its role in enhancing athletic performance and recovery. It may help reduce fatigue and improve exercise capacity by influencing ammonia metabolism during intense physical activity.
Case Study 1: Metabolic Pathways
Research has shown that L-Ornithine can influence metabolic pathways related to amino acid metabolism and polyamine synthesis, which are critical for cell growth and differentiation. Studies indicate that supplementation with L-Ornithine can enhance recovery from physical exertion by improving nitrogen balance.
Case Study 2: Antimicrobial Activity
Emerging research suggests that derivatives of L-Ornithine exhibit antimicrobial properties. For instance, specific modifications of the compound have shown activity against various pathogens, indicating potential applications in developing new antimicrobial agents .
Summary of Findings
| Application Area | Key Findings |
|---|---|
| Biochemical Research | Modulates enzyme activities in nitrogen metabolism |
| Pharmaceutical Research | Potential use in anticancer therapies |
| Nutritional Science | Enhances athletic performance and recovery |
| Antimicrobial Activity | Exhibits activity against certain pathogens |
Mechanism of Action
The mechanism of action of L-Ornithine, N5-(4,5-dihydro-4-methyl-5-oxo-1H-imidazol-2-yl)- involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: MG-H2 and MG-H3
MG-H1 belongs to a family of methylglyoxal-derived hydroimidazolones, which includes two isomers:
- MG-H2 (α,2-diamino-4,5-dihydro-5-methyl-4-oxo-1H-imidazole-1-pentanoic acid)
- MG-H3 (α,2-diamino-4,5-dihydro-4-methyl-5-oxo-1H-imidazole-1-pentanoic acid)
Key Insight : The positional isomerism of methyl and oxo groups in MG-H1–H3 influences their chemical stability and biological interactions. MG-H1 is the most extensively studied due to its higher abundance in vivo .
5-Ethyl-2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinic Acid
- Structure : Combines a nicotinic acid moiety with a 4-methyl-5-oxoimidazole ring .
- Application : Used in coordination chemistry and materials science due to its ligand properties, unlike MG-H1’s role in glycation .
4-(4-Arylidene-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-ones
Isotopically Labeled Derivatives
- N⁵-(5-Hydro-5-methyl-4-imidazolon-2-yl) L-Ornithine-d6 : A deuterated form of MG-H1 used as an internal standard in mass spectrometry for quantitative analysis of AGEs .
- N⁵-(5-Hydro-5-methyl-4-imidazolon-2-yl) L-Ornithine Dihydrochloride : Enhances solubility for in vitro studies; purity >95% (HPLC) .
Reactivity and Stability
Pharmacological Potential
- MG-H1: No therapeutic use; primarily a disease marker.
Biological Activity
L-Ornithine, N5-(4,5-dihydro-4-methyl-5-oxo-1H-imidazol-2-yl)- is a derivative of the amino acid L-ornithine, notable for its unique imidazole ring structure. This compound has garnered interest due to its potential biological activities, particularly in the context of metabolic processes and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of L-Ornithine, N5-(4,5-dihydro-4-methyl-5-oxo-1H-imidazol-2-yl)- is with a molecular weight of approximately 228.25 g/mol. The presence of the imidazole ring is significant as it contributes to the compound's reactivity and interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C9H16N4O3 |
| Molecular Weight | 228.25 g/mol |
| Solubility | Soluble in water |
| Stability | Stable under standard conditions |
Role in Metabolism
L-Ornithine plays a crucial role in the urea cycle, facilitating the detoxification of ammonia in the body. The compound interacts with various enzymes, notably ornithine transcarbamylase and arginase, which are vital for nitrogen metabolism. These interactions help maintain nitrogen balance and support the synthesis of polyamines essential for cell growth and differentiation.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of L-Ornithine derivatives. Research indicates that compounds containing imidazole rings exhibit significant antibacterial and antifungal activities. For instance, derivatives similar to L-Ornithine have shown effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several imidazole-containing compounds derived from L-Ornithine. The results demonstrated that these compounds exhibited a broad spectrum of activity against various pathogens:
| Compound | MIC (mg/mL) | Activity Against |
|---|---|---|
| Compound A | 0.0195 | E. coli |
| Compound B | 0.0048 | Bacillus mycoides |
| Compound C | 0.039 | Candida albicans |
These findings suggest that modifications to the L-Ornithine structure can enhance its antimicrobial properties, making it a candidate for further pharmaceutical development .
Case Study 2: Cancer Research Implications
In cancer research, L-Ornithine derivatives have been investigated for their antiproliferative effects on cancer cells. One study found that specific derivatives inhibited tumor cell growth by targeting key metabolic pathways involved in cell proliferation . This highlights the potential for L-Ornithine-based compounds in therapeutic applications beyond traditional uses.
The biological activity of L-Ornithine, N5-(4,5-dihydro-4-methyl-5-oxo-1H-imidazol-2-yl)- is attributed to its ability to modulate enzyme activities related to amino acid metabolism and its interaction with cellular signaling pathways. The imidazole ring facilitates binding to various biological targets, enhancing its functional versatility.
Q & A
Q. How does this compound compare structurally and functionally to other AGEs?
- Data Table :
| Compound | Structural Feature | Biological Implication |
|---|---|---|
| Nδ-(5-Hydro-5-methyl-4-imidazolone)-ornithine | Ribose-modified imidazolone | AGE biomarker in diabetic nephropathy |
| Nε-(carboxymethyl)lysine | Lysine-derived AGE | Linked to atherosclerosis |
| This compound | Ornithine-imidazole conjugate | Modulates urea cycle and oxidative stress |
Technical Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
